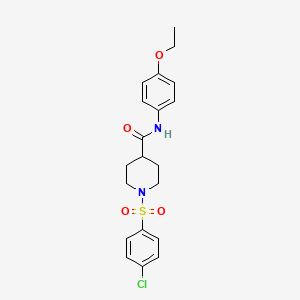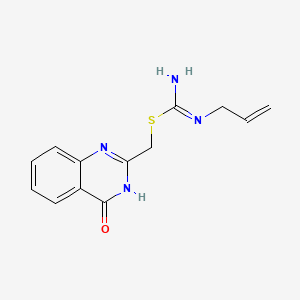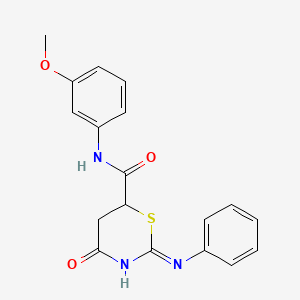![molecular formula C21H21FN2O4 B11598968 (4Z)-4-[3-ethoxy-4-(propan-2-yloxy)benzylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione](/img/structure/B11598968.png)
(4Z)-4-[3-ethoxy-4-(propan-2-yloxy)benzylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z)-4-[3-ethoxy-4-(propan-2-yloxy)benzylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione: is a synthetic organic compound that belongs to the class of pyrazolidine-3,5-diones This compound is characterized by its unique structure, which includes a benzylidene group, an ethoxy group, a propan-2-yloxy group, and a fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4Z)-4-[3-ethoxy-4-(propan-2-yloxy)benzylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-ethoxy-4-(propan-2-yloxy)benzaldehyde with 1-(4-fluorophenyl)pyrazolidine-3,5-dione in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene group, leading to the formation of corresponding benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrazolidine-3,5-dione moiety, resulting in the formation of alcohol derivatives.
Substitution: The ethoxy and propan-2-yloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, the compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs targeting specific enzymes or receptors.
Medicine: The compound has shown promise in preclinical studies as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets makes it a potential therapeutic agent.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Ethyl acetoacetate: A compound with a similar ester functional group but different overall structure.
Acetylacetone: Another compound with a diketone structure, used in various chemical reactions.
Diketene: A reactive intermediate used in the synthesis of various organic compounds.
Uniqueness: The uniqueness of (4Z)-4-[3-ethoxy-4-(propan-2-yloxy)benzylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione lies in its combination of functional groups and its potential applications in multiple fields. Its structural features allow for diverse chemical reactivity and interactions with biological targets, making it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C21H21FN2O4 |
|---|---|
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
(4Z)-4-[(3-ethoxy-4-propan-2-yloxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C21H21FN2O4/c1-4-27-19-12-14(5-10-18(19)28-13(2)3)11-17-20(25)23-24(21(17)26)16-8-6-15(22)7-9-16/h5-13H,4H2,1-3H3,(H,23,25)/b17-11- |
InChI-Schlüssel |
UDJJUDPRVMLUAA-BOPFTXTBSA-N |
Isomerische SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)F)OC(C)C |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)F)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-di-tert-butyl-4-{(E)-[(2E)-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazinylidene]methyl}phenol](/img/structure/B11598890.png)
![2-{1-benzyl-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-phenylacetamide](/img/structure/B11598894.png)

![methyl (2Z)-{2-[(2E)-2-benzylidenehydrazinyl]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate](/img/structure/B11598903.png)

![4-[7-Acetyl-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate](/img/structure/B11598917.png)

![9'-Bromo-2'-phenyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B11598932.png)
![N-(2-Chlorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}acetamide](/img/structure/B11598943.png)


![2-{(E)-2-[4-(acetyloxy)-3-methoxyphenyl]ethenyl}quinolin-8-yl acetate](/img/structure/B11598964.png)

![7-(4-butoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11598981.png)
